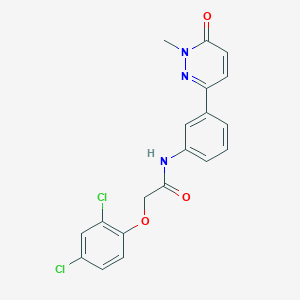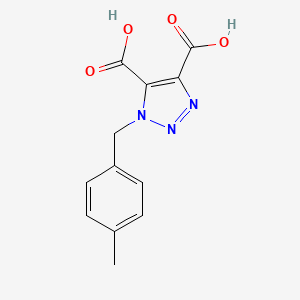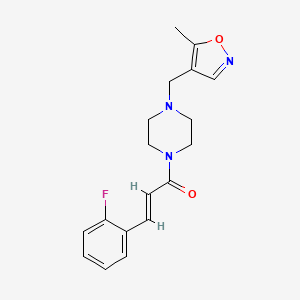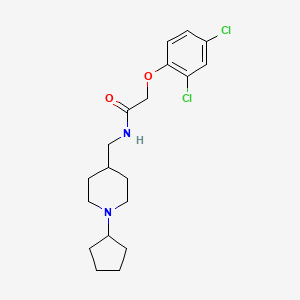
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications . It contains total 55 bond(s); 27 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 sulfone(s), and 1 tetrahydro-thiophene(s) .
Molecular Structure Analysis
The molecular formula of “2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” is C12H20ClNO3S and its molecular weight is 293.81 g/mol . It contains a cyclohexyl group, a dioxothiolan group, and an acetamide group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been found to have significant anticancer activity. Specifically, lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides were synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3 . All the compounds showed activity against HER-2 overexpressed SKBr-3 cells .
Cytotoxic Activities
A series of novel thiosemicarbazone analogs were synthesized and evaluated for their cytotoxic activities . The results showed that thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone .
Treatment of Smallpox
Thiosemicarbazones constitute an important class of pharmacophore that has been explored by medicinal chemists owing to its wide range of biological activities, which include antibacterial, antimalarial, antiviral and antitumor activities . Methisazone, which was used for the treatment of smallpox, is an example of a thiosemicarbazone drug .
Antibacterial Activity
As mentioned above, thiosemicarbazones have been found to have antibacterial activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in this area.
Antimalarial Activity
Thiosemicarbazones have also been found to have antimalarial activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in the treatment of malaria.
Antiviral Activity
Thiosemicarbazones have been found to have antiviral activity . This suggests that “2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide” may also have potential applications in the treatment of viral infections.
Zukünftige Richtungen
The future directions for research on “2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in related compounds as GIRK channel activators , there may be potential for this compound in pharmaceutical applications.
Wirkmechanismus
Target of Action
The primary targets of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Result of Action
The molecular and cellular effects of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFKPQXVUMSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

